molecular formula C13H19NO B1468524 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol CAS No. 1339379-42-8

1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol

Cat. No. B1468524
CAS RN: 1339379-42-8
M. Wt: 205.3 g/mol
InChI Key: MTPKDRYTYGVMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol, also known as EPM, is a chemical compound that belongs to the family of pyrrolidinols. It is a white crystalline solid. The IUPAC name for this compound is 1-(4-ethylphenyl)-3-pyrrolidinol . The molecular weight of this compound is 191.27 .


Molecular Structure Analysis

The InChI code for 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol is 1S/C12H17NO/c1-2-10-3-5-11(6-4-10)13-8-7-12(14)9-13/h3-6,12,14H,2,7-9H2,1H3 . This indicates that the compound has a pyrrolidine ring attached to a 4-ethylphenyl group.


Physical And Chemical Properties Analysis

1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol is a white crystalline solid. It has a molecular weight of 191.27 . The compound is stored at room temperature .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core structure in “1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol”, is widely used in medicinal chemistry due to its versatility and presence in biologically active compounds . This compound can serve as a scaffold for developing new drugs with potential applications in treating various diseases. Its stereochemistry and non-planarity contribute to its ability to interact with biological targets, making it a valuable asset in drug design.

Synthesis of Selective Androgen Receptor Modulators (SARMs)

Derivatives of pyrrolidine, such as “1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol”, have been synthesized as SARMs . These compounds are optimized to selectively target androgen receptors, offering therapeutic benefits in conditions like muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids.

Inhibitors of DNA Methyltransferase

The pyrrolidine structure is utilized in the asymmetric synthesis of constrained analogs of S-adenosyl-L-homocysteine (SAH), which act as DNA methyltransferase inhibitors . These inhibitors have implications in cancer therapy, as they can potentially reverse abnormal DNA methylation patterns that are often observed in cancer cells.

Adenosine A2A Antagonists

“1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol” can be used as a reactant in the preparation of diaryl acylaminopyrimidines, which are adenosine A2A antagonists . These antagonists have potential applications in treating Parkinson’s disease and other neurological disorders by modulating the adenosine signaling pathway.

Na+, K±ATPase Inhibitors

Analogues of “1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol” have been synthesized as potent inhibitors of Na+, K±ATPase . These inhibitors have therapeutic potential in heart failure treatment by increasing cardiac contractility.

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-11-3-5-12(6-4-11)9-14-8-7-13(15)10-14/h3-6,13,15H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPKDRYTYGVMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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